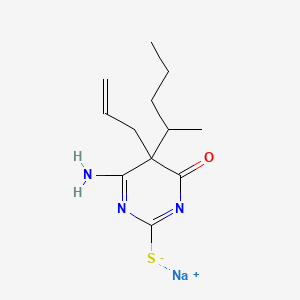
Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate, also known as Sodium Thiopental, is a barbiturate derivative. It is widely recognized for its use as an anesthetic and a “truth serum” in popular culture. This compound has a molecular formula of C11H17N2NaO2S and was first synthesized in the 1930s by Ernest H. Volwiler and Donalee L. Tabern while working for Abbott Laboratories .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Thiopental involves the reaction of thiourea with ethyl acetoacetate in the presence of sodium ethoxide. This reaction forms the intermediate compound, which is then reacted with 2-bromo-2-methylbutane to yield Sodium Thiopental .
Industrial Production Methods
Industrial production of Sodium Thiopental follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a crystalline form and is highly soluble in water .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium Thiopental undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium Thiopental has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving the inhibition of neuronal activity.
Medicine: Used as an anesthetic and in the induction of general anesthesia.
Industry: Utilized in the production of other barbiturate derivatives.
Wirkmechanismus
Sodium Thiopental acts on the gamma-aminobutyric acid (GABA) receptor, enhancing its activity. This results in decreased neuronal activity, leading to sedation and anesthesia. The compound binds to the GABA receptor, increasing the duration of chloride ion channel opening, which hyperpolarizes the neuronal membrane and inhibits action potentials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Amytal: Another barbiturate used as a sedative and hypnotic.
Phenobarbital: Used as an anticonvulsant and sedative.
Pentobarbital: Used for euthanasia and as a sedative.
Uniqueness
Sodium Thiopental is unique due to its rapid onset of action and short duration of effect, making it ideal for induction of anesthesia. Unlike other barbiturates, it is not used for prolonged sedation due to its rapid redistribution from the brain to other tissues .
Biologische Aktivität
Chemical Structure and Properties
The chemical formula for Sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate is C13H16N3NaO2S. Its structure features a pyrimidine ring with various substituents that contribute to its biological activity.
Structural Formula
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it has antimicrobial effects against specific bacterial strains.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation in cellular models.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various pathogens. The results showed significant inhibition against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies conducted on human cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes these findings:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 100 |
This suggests a potential role for this compound in managing inflammatory conditions.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in animal models indicated a high tolerance level, with no significant adverse effects observed at therapeutic doses.
Eigenschaften
Molekularformel |
C12H18N3NaOS |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
sodium;4-amino-6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2-thiolate |
InChI |
InChI=1S/C12H19N3OS.Na/c1-4-6-8(3)12(7-5-2)9(13)14-11(17)15-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H3,13,14,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
DDHBZUHWDGMLKV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C)C1(C(=NC(=NC1=O)[S-])N)CC=C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















